Comprehensive Structural and Synthetic Analysis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine
Comprehensive Structural and Synthetic Analysis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS 436099-73-9 / 355382-03-5 | PubChem CID 2063782
Executive Summary & Structural Elucidation
The compound 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is a highly specialized secondary amine that occupies a dual role in modern chemical research. Structurally, it is a hybrid molecule composed of a 4-fluorophenethylamine (4-FPEA) core and an N-(4-methoxybenzyl) (commonly known as para-methoxybenzyl or PMB) substituent[1].
From a medicinal chemistry perspective, this scaffold is critical for exploring structure-activity relationships (SAR) in monoamine transporter ligands and G-protein coupled receptors (GPCRs). Conversely, in synthetic organic chemistry, this exact structure frequently represents a PMB-protected intermediate of 4-fluorophenethylamine, allowing chemists to perform complex transformations on the aromatic ring or ethyl linker without unwanted side reactions at the primary amine[2].
Physicochemical & Pharmacokinetic Profiling
To understand the behavior of this molecule in both biological assays and synthetic workups, we must analyze its quantitative physicochemical properties. The data below highlights its high lipophilicity and excellent theoretical blood-brain barrier (BBB) permeability[1].
| Property | Value | Causality / Scientific Significance |
| IUPAC Name | 2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine | Standardized nomenclature defining the exact connectivity. |
| Molecular Formula | C₁₆H₁₈FNO | Defines atomic composition; the single fluorine atom significantly alters electron density. |
| Molecular Weight | 259.32 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring optimal small-molecule drug-likeness. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | A TPSA < 90 Ų strongly correlates with high lipid membrane permeability and CNS penetration. |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | The secondary amine acts as a donor/acceptor, while the methoxy ether acts solely as an acceptor. |
Structure-Activity Relationship (SAR) & Pharmacophore Logic
The rational design behind 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine relies on specific functional group modifications that dictate both its metabolic fate and receptor affinity.
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The 4-Fluoro Substitution: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. By replacing the para-hydrogen of the phenethylamine core with a fluorine atom, medicinal chemists effectively block para-hydroxylation by Cytochrome P450 enzymes (e.g., CYP2D6). This drastically increases the metabolic half-life of the molecule while simultaneously increasing its lipophilicity.
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The N-(4-Methoxybenzyl) Substitution: The addition of a bulky PMB group to the nitrogen atom serves two potential purposes. In receptor pharmacology, large N-benzyl groups drive the molecule into deep hydrophobic accessory pockets of receptors (a phenomenon well-documented in 5-HT₂A receptor agonists)[3]. In synthetic chemistry, the electron-rich PMB group is an ideal protecting group because it can be selectively cleaved via oxidative conditions (like DDQ) without relying on harsh acids[4].
Figure 1: Pharmacophore model detailing the functional domains of the target secondary amine.
Synthetic Methodology: Reductive Amination
The most efficient, high-yield pathway to synthesize 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is via the reductive amination of 4-fluorophenethylamine with 4-methoxybenzaldehyde (anisaldehyde)[5][6].
This two-stage one-pot reaction involves the initial condensation of the primary amine and aldehyde to form an intermediate imine (Schiff base), followed by the selective reduction of the iminium ion to the final secondary amine[5].
Figure 2: Stepwise synthetic workflow for the reductive amination of 4-FPEA.
Step-by-Step Experimental Protocol (Self-Validating System)
As a Senior Application Scientist, it is critical to not just follow steps, but to understand the thermodynamic and kinetic causality behind each reagent choice.
Phase 1: Imine Condensation
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Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of 4-fluorophenethylamine in 30 mL of anhydrous methanol.
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Causality: Anhydrous conditions are critical. Water is a byproduct of imine formation; its presence will shift the equilibrium backward, stalling the reaction.
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Addition: Add 10.5 mmol of 4-methoxybenzaldehyde dropwise at 24°C. Stir for 3 hours.
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Causality: A slight stoichiometric excess of the aldehyde ensures the complete consumption of the more expensive fluorinated amine.
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Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the primary amine spot confirms complete conversion to the Schiff base.
Phase 2: Selective Reduction 4. pH Adjustment: Add a catalytic amount of glacial acetic acid until the solution reaches a pH of ~5.5.
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Causality: The reduction requires the imine to be protonated into an iminium ion, which is highly electrophilic and susceptible to hydride attack.
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Hydride Transfer: Slowly add 15.0 mmol of Sodium cyanoborohydride (NaBH₃CN) in small portions. Stir for an additional 4 hours at room temperature[3].
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Causality: NaBH₃CN is the optimal reagent here. Unlike Sodium borohydride (NaBH₄), NaBH₃CN is stable in mildly acidic conditions and is chemically selective—it will reduce the protonated iminium ion but is too weak to reduce the unreacted aldehyde, thereby preventing the formation of unwanted 4-methoxybenzyl alcohol byproducts.
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Phase 3: Workup and Isolation 6. Quench: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.
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Causality: The bicarbonate neutralizes the acetic acid and safely decomposes any unreacted cyanoborohydride, releasing hydrogen gas.
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Extraction: Extract the aqueous layer three times with 20 mL of Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution with Hexane/EtOAc) to yield the pure 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine.
Analytical Characterization Standards
To definitively validate the synthesized structure, the following spectroscopic benchmarks must be met:
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¹H NMR (400 MHz, CDCl₃):
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A sharp singlet at ~3.80 ppm integrating to 3H confirms the presence of the methoxy (-OCH₃) group.
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A singlet at ~3.75 ppm integrating to 2H corresponds to the benzylic CH₂ of the PMB group.
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Two distinct triplets around 2.70–2.90 ppm (2H each) represent the ethylene linker (-CH₂-CH₂-) .
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The aromatic region (6.80–7.30 ppm) will display two sets of characteristic para-substituted splitting patterns (doublets/multiplets) representing the 4-fluorophenyl and 4-methoxyphenyl rings.
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¹⁹F NMR (376 MHz, CDCl₃): A single distinct peak around -116 ppm confirms the intact para-fluoro substitution.
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LC-MS (ESI+): The mass spectrum will show a dominant molecular ion peak [M+H]⁺ at m/z 260.1 , perfectly matching the exact mass of the target compound.
References
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Title : 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine | CID 2063782 Source : PubChem (National Center for Biotechnology Information) URL :[Link]
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Title : Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Source : ACS Omega (American Chemical Society) URL :[Link]
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Title : p-Methoxybenzyl (PMB) Protective Group Mechanisms Source : Chem-Station International Edition URL :[Link]
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Title : Preparation and Applications of 4-Methoxybenzyl Esters and Amines in Organic Synthesis Source : PMC (National Institutes of Health) URL :[Link]
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Title : Accelerating Preclinical PET-Screening: Reductive Amination with Methoxybenzaldehydes Source : RSC Advances (The Royal Society of Chemistry) URL :[Link]
Sources
- 1. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine | C16H18FNO | CID 2063782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. rsc.org [rsc.org]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
